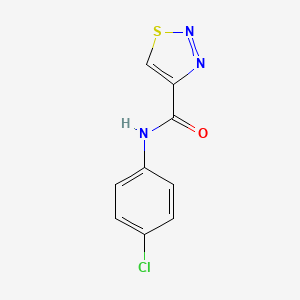

N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

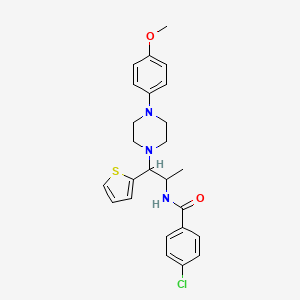

N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide is a chemical compound. Its linear formula is C13H12ClNO2S, and it has a molecular weight of 281.763 .

Synthesis Analysis

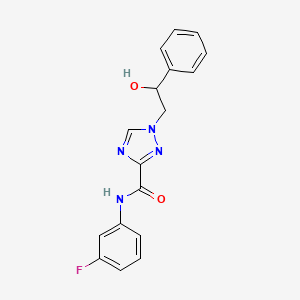

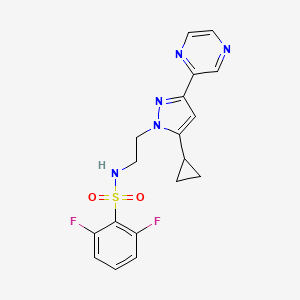

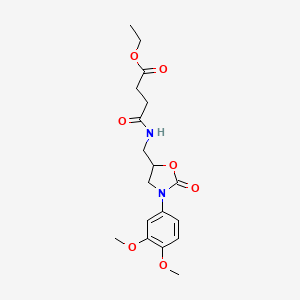

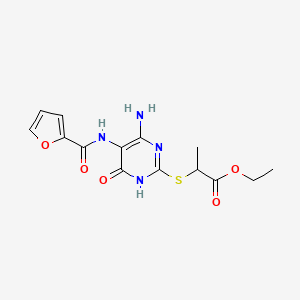

The synthesis of N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide and its derivatives has been reported in several studies . For instance, N-(4-chlorophenyl)-β-alanine was shown to be a useful synthetic intermediate for the synthesis of azole heterocycles . The structure of the synthesized compounds was characterized by IR, mass, and NMR spectroscopy, and elemental analysis .Molecular Structure Analysis

The molecular structure of N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide and its derivatives has been analyzed using various techniques . For example, Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon 13 magnetic resonance spectroscopy (13C NMR), liquid chromatography-mass spectroscopy (LC-MS), and single crystal x-ray analysis have been used .Chemical Reactions Analysis

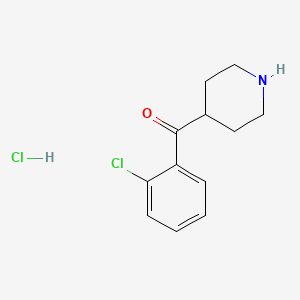

N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide and its derivatives have been involved in various chemical reactions . For example, a new series of 4-(4 -chlorophenyl)-4-hydroxypiperidine derivatives, substituted at nitrogen, were synthesized and tested as potential analgesic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide have been reported . For example, it has a molecular weight of 281.763 .Applications De Recherche Scientifique

Antiviral and Antimicrobial Applications

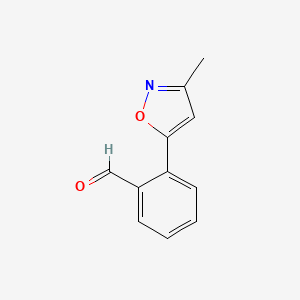

Synthesis and Antiviral Activity : Research led by Zhuo Chen et al. (2010) synthesized new sulfonamide derivatives starting from 4-chlorobenzoic acid, showing that some compounds exhibited anti-tobacco mosaic virus activity, indicating potential as antiviral agents (Chen et al., 2010).

Antimicrobial Agents : Another study by P. Sah et al. (2014) involved the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).

Anticancer Research

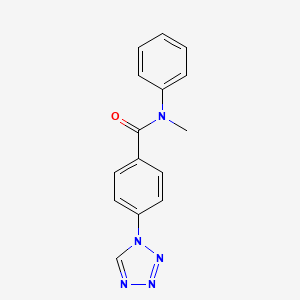

Anticancer Activity : Research on novel thiazole-5-carboxamide derivatives by Wen-Xi Cai et al. (2016) indicated that compounds with specific substituents exhibited notable anticancer activity against various cell lines, underscoring their potential in cancer treatment (Cai et al., 2016).

Corrosion Inhibition

Corrosion Behaviour Study : A study by F. Bentiss et al. (2007) explored new 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in acidic solution, revealing that some compounds provided significant inhibition, highlighting their utility in protecting metals from corrosion (Bentiss et al., 2007).

Orientations Futures

The future directions for the research and development of N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide and its derivatives could involve further exploration of their synthesis, characterization, and potential applications . For instance, the synthesis of N,N′ -bis(4-chlorophenyl)thiourea N,N -dimethylformamide (C 16 H 17 Cl 2 N 3 OS) compound was reported, suggesting potential avenues for future research .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities .

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties .

Result of Action

Similar compounds have been found to have various biological effects .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)thiadiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3OS/c10-6-1-3-7(4-2-6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVOVHCXPWAGFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CSN=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2938487.png)

![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2938488.png)

![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2938501.png)

![N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide](/img/structure/B2938507.png)